REACTION_CXSMILES
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C(N(CC)CC)C.[CH3:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:12](O)=[O:13].Cl.[CH3:22][NH:23][O:24][CH3:25].CCN=C=NCCCN(C)C>C(Cl)Cl>[CH3:25][O:24][N:23]([CH3:22])[C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:17]([N+:18]([O-:20])=[O:19])=[C:9]([CH3:8])[CH:10]=1 |f:2.3|
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Name
|
|
Quantity
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7.6 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
2.99 g
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Type
|
reactant
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Smiles
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Cl.CNOC
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Name
|
|
Quantity
|
6.28 g
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Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
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Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with saturated aqueous NaHCO3
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Type
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STIRRING
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Details
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stirred at room temperature for 30 minutes
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Duration
|
30 min
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Type
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ADDITION
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Details
|
Water (50 mL) was added
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Type
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STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
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Type
|
CUSTOM
|
Details
|
layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was again extracted with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
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Details
|
the residual oil chromatographed (DCM/EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
CON(C(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |